molecular formula C14H20N4O B2772145 8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2196214-97-6

8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2772145
CAS No.: 2196214-97-6
M. Wt: 260.341
InChI Key: AWTMVPHBPRFBHF-UHFFFAOYSA-N
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Description

8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique combination of a cyclobutanecarbonyl group, a 1H-1,2,3-triazole ring, and an 8-azabicyclo[321]octane structure

Properties

IUPAC Name

cyclobutyl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-14(10-2-1-3-10)18-11-4-5-12(18)9-13(8-11)17-7-6-15-16-17/h6-7,10-13H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTMVPHBPRFBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and selective for the formation of 1,2,3-triazoles . The general synthetic route includes the following steps:

  • Preparation of the azide precursor.
  • Synthesis of the alkyne precursor.
  • CuAAC reaction to form the triazole ring.
  • Introduction of the cyclobutanecarbonyl group.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Scientific Research Applications

8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The cyclobutanecarbonyl group and the 8-azabicyclo[3.2.1]octane structure contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar compounds to 8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane include other 1,2,3-triazole derivatives and bicyclic compounds. Some examples are:

  • 1-(4-nitrophenyl)-1H-1,2,3-triazole
  • 1-(4-phenyl-1H-1,2,3-triazol-1-yl)methylcyclooctanol
  • 1,2,3-triazole-linked pyrano[3,2-b]pyran derivatives

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications .

Biological Activity

The compound 8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The structural framework of this compound consists of a bicyclic system that incorporates a triazole moiety, which is known for its role in enhancing biological activity through various interactions with biological targets.

Pharmacological Profile

The biological activity of this compound has been explored in various studies:

  • Kappa Opioid Receptor Antagonism : Similar compounds in the azabicyclo[3.2.1]octane class have demonstrated significant antagonistic activity at kappa opioid receptors (KOR). For example, a related analog exhibited a kappa IC50 value of 20 nM, indicating potent receptor binding and selectivity over mu and delta receptors . This suggests that 8-cyclobutanecarbonyl derivatives may also possess similar KOR antagonistic properties.
  • CNS Exposure : Initial studies indicate that modifications to the azabicyclo[3.2.1]octane scaffold can influence central nervous system (CNS) exposure. Compounds designed from this scaffold have shown varying degrees of brain penetration, which is crucial for therapeutic efficacy in CNS-related disorders .

The mechanism by which this compound exerts its effects likely involves:

  • Receptor Binding : The triazole ring may facilitate hydrogen bonding and hydrophobic interactions with specific receptor sites, enhancing binding affinity and selectivity.
  • Signal Modulation : By acting as an antagonist at kappa opioid receptors, this compound could modulate pain pathways and influence neurochemical signaling associated with mood and anxiety disorders.

Case Studies

Several case studies have highlighted the potential applications of azabicyclo[3.2.1]octanes in drug discovery:

  • Pain Management : Compounds within this scaffold have been investigated for their analgesic properties through KOR antagonism, providing a new avenue for pain relief without the side effects associated with traditional opioids.
  • Neuropsychiatric Disorders : The ability to selectively target kappa receptors positions these compounds as candidates for treating conditions such as depression and anxiety.

Data Table: Biological Activity Overview

Activity IC50 Value (nM) Selectivity Ratio (μ:κ) CNS Exposure
Kappa Opioid Receptor Antagonism2036Moderate
Mu Opioid Receptor Antagonism>800Low
Delta Opioid Receptor Antagonism>400Low

Q & A

Advanced Research Question

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps while maintaining yield .
  • Flow chemistry : Continuous flow systems improve scalability of CuAAC and cyclopropane coupling steps .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question

  • Assay standardization : Reproduce experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Purity verification : Re-test compounds using HPLC-MS to rule out impurities influencing activity .
  • Orthogonal assays : Validate enzyme inhibition with alternative methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .

What strategies are effective for designing enzyme inhibition studies?

Advanced Research Question

  • Structural docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the triazole ring and enzyme active sites .
  • Mutagenesis studies : Identify key residues in target enzymes (e.g., NAAA) to validate binding hypotheses .
  • Kinetic analysis : Determine inhibition constants (KiK_i) via Lineweaver-Burk plots to classify competitive/non-competitive mechanisms .

How can computational modeling enhance understanding of this compound’s activity?

Advanced Research Question

  • Molecular dynamics simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories .
  • QSAR modeling : Corrogate substituent effects (e.g., cyclopropane vs. cyclobutane) on bioactivity using Hammett parameters .
  • ADMET prediction : Predict pharmacokinetic properties (e.g., logP, CYP450 interactions) with tools like SwissADME .

What approaches mitigate solubility challenges in pharmacological assays?

Advanced Research Question

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cell membrane disruption .
  • Prodrug derivatization : Introduce phosphate or ester groups to enhance aqueous solubility for in vivo studies .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

How is metabolic stability assessed in preclinical studies?

Advanced Research Question

  • Liver microsome assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Plasma stability : Monitor compound integrity in plasma over 24 hours at 37°C .

What strategies guide structure-activity relationship (SAR) studies?

Advanced Research Question

  • Substituent scanning : Synthesize analogs with modified cyclopropane (e.g., cyclopentane) or triazole substituents (e.g., methyl groups) .
  • Bioisosteric replacement : Replace the cyclopropane carbonyl with sulfonamide or amide groups to probe steric/electronic effects .
  • Free-Wilson analysis : Quantify contributions of individual moieties to biological activity .

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